2-(4-Heptylphenyl)-5-(pentyloxy)pyridine
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Overview
Description
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a heptylphenyl group at the 2-position and a pentyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Heptylphenyl Intermediate: The synthesis begins with the preparation of 4-heptylphenyl bromide through the bromination of 4-heptyltoluene.
Coupling Reaction: The 4-heptylphenyl bromide is then subjected to a Suzuki coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Etherification: The final step involves the etherification of the resulting 2-(4-heptylphenyl)pyridine with pentanol in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-5-(pentyloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Heptylphenyl)-5-(hexyloxy)pyridine
- 2-(4-Heptylphenyl)-5-(butyloxy)pyridine
- 2-(4-Heptylphenyl)-5-(methoxy)pyridine
Uniqueness
2-(4-Heptylphenyl)-5-(pentyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The heptylphenyl and pentyloxy groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
558479-96-2 |
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Molecular Formula |
C23H33NO |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(4-heptylphenyl)-5-pentoxypyridine |
InChI |
InChI=1S/C23H33NO/c1-3-5-7-8-9-11-20-12-14-21(15-13-20)23-17-16-22(19-24-23)25-18-10-6-4-2/h12-17,19H,3-11,18H2,1-2H3 |
InChI Key |
RKDDUPINIXABJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)OCCCCC |
Origin of Product |
United States |
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